4-Bromo-3-fluorotoluene

Catalog No.
S667000
CAS No.
452-74-4
M.F
C7H6BrF
M. Wt
189.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluorotoluene

CAS Number

452-74-4

Product Name

4-Bromo-3-fluorotoluene

IUPAC Name

1-bromo-2-fluoro-4-methylbenzene

Molecular Formula

C7H6BrF

Molecular Weight

189.02 g/mol

InChI

InChI=1S/C7H6BrF/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3

InChI Key

SLFNGVGRINFJLK-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)Br)F

Synonyms

1-Bromo-2-fluoro-4-methylbenzene; 4-Bromo-3-fluorotoluene; 1-Bromo-2-fluoro-4-methylbenzene; 2-Fluoro-4-methyl-1-bromobenzene; 3-Fluoro-4-bromotoluene; 4-Bromo-3-fluorotoluene

Canonical SMILES

CC1=CC(=C(C=C1)Br)F
  • Synthetic Precursor

    Due to the presence of a reactive bromine and fluorine group, 4-Bromo-3-fluorotoluene could serve as a building block for synthesizing more complex molecules. The bromine group can be readily substituted with other functional groups through various chemical reactions, while the fluorine can introduce unique electronic properties to the final molecule. For instance, a research article describes the synthesis of fluorinated piperazinones using 4-chloro-3-fluorotoluene (a similar compound) as a starting material. These piperazinones exhibited promising inhibitory activity against enzymes involved in cellular signaling [].

  • Medicinal Chemistry

    The introduction of fluorine atoms into drug molecules can sometimes enhance their effectiveness or improve their pharmacokinetic properties (how the body absorbs, distributes, metabolizes, and excretes the drug). 4-Bromo-3-fluorotoluene could be a starting point for the development of novel therapeutic agents. Researchers have explored the synthesis and biological activity of fluorinated analogues of flurbiprofen, an anti-inflammatory drug, and 4-bromo-3-fluorotoluene could potentially be used in similar investigations [].

4-Bromo-3-fluorotoluene is an aromatic compound with the molecular formula C₇H₆BrF and a molecular weight of 189.02 g/mol. It is characterized by the presence of both bromine and fluorine substituents on a toluene ring, specifically at the 4 and 3 positions, respectively. This compound appears as a clear light yellow liquid with a specific gravity of 1.494 and a flash point of 35°C (95°F) . Its unique structure contributes to its reactivity and potential applications in various chemical processes.

There is no current research available on the specific mechanism of action of 4-bromo-3-fluorotoluene in any biological system.

  • Limited data available, but due to the presence of halogens, 4-bromo-3-fluorotoluene should be handled with care as it may be irritating to skin, eyes, and respiratory system [].
  • Always consult safety data sheets (SDS) before handling the compound [].
Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The presence of the bromine and fluorine atoms can influence the reactivity of the aromatic ring, making it susceptible to further substitution reactions.
  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under specific conditions, such as in reactions with amines or thiols.
  • Cross-Coupling Reactions: This compound can serve as a coupling partner in palladium-catalyzed reactions, such as Suzuki or Heck reactions, which are valuable for constructing complex organic molecules .

4-Bromo-3-fluorotoluene can be synthesized through several methods:

  • Diazo Reaction: Starting from o-nitro-p-toluidine, this method involves diazotization followed by substitution reactions at high temperatures .
  • Sandmeyer Reaction: In this process, the diazonium salt derived from an aniline derivative is treated with copper(I) bromide and copper(I) fluoride to introduce bromine and fluorine into the aromatic system .
  • Reduction Reactions: Subsequent reduction steps can also be employed to modify functional groups within the compound's structure .

4-Bromo-3-fluorotoluene has several applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties.
  • Research: It is often used in research settings for studying reaction mechanisms involving substituted aromatic compounds .

Interaction studies involving 4-bromo-3-fluorotoluene are essential for understanding its behavior in biological systems and its reactivity in synthetic pathways. Investigating how this compound interacts with various nucleophiles or electrophiles can provide insights into its potential applications in drug design or materials science.

Several compounds share structural similarities with 4-bromo-3-fluorotoluene. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaKey Differences
4-Chloro-3-fluorotolueneC₇H₆ClFContains chlorine instead of bromine; different reactivity profile.
4-Bromo-2-fluorotolueneC₇H₆BrFFluorine is at position 2; alters electronic properties significantly.
3-Bromo-4-fluorotolueneC₇H₆BrFSubstituents are located at different positions; affects sterics and electronics.

These compounds exhibit varying reactivity patterns due to differences in their halogen substituents and positions on the aromatic ring, which can significantly influence their chemical behavior and potential applications.

The synthesis of 4-Bromo-3-fluorotoluene presents significant challenges related to regioselectivity, as bromination of fluorotoluene can produce multiple isomers. Researchers have developed various methodologies to maximize the yield of the desired isomer while minimizing side products, making this an instructive case study in halogenation chemistry.

Bromination Strategies for Regioselective Isomer Formation

Bromination of fluorotoluene derivatives typically results in mixtures of isomers, requiring careful control of reaction conditions to favor the desired product. Traditional methods using bromination of 4-fluorotoluene with iron catalysts in carbon tetrachloride or with aluminum tribromide resulted in poor selectivity, with the 3-bromo-4-fluorotoluene isomer representing only about 20% of the product mixture.

Early bromination studies showed that when using carbon tetrachloride as a solvent with iron catalysis, the product distribution strongly favored the undesired 2-bromo-4-fluorotoluene (66%) over the target 3-bromo-4-fluorotoluene (24%), with approximately 9% of dibromo derivatives formed as side products. Similarly, when using aluminum tribromide without solvent at low temperatures, the selectivity for 3-bromo-4-fluorotoluene was even worse, yielding only about 8% of the desired isomer.

Table 1: Comparison of Bromination Methods and Product Distributions

MethodReaction Conditions3-Bromo-4-fluorotoluene2-Bromo-4-fluorotolueneDibrominated Products
Fe/CCl₄Room temp., 24h24%66%9%
AlBr₃-15°C to +10°C8%88%4%
Fe/I₂/AcOH20-35°C, 3-8h60-70%30-40%≤2%
Continuous flow photo-bromination20°C, LED (405nm)Varies based on conditionsVaries based on conditionsMinimized

The breakthrough in regioselective synthesis came with the development of methods using glacial acetic acid as a solvent, combined with catalytic amounts of iron and iodine. This approach significantly improved the regioselectivity, yielding 60-70% of the desired 3-bromo-4-fluorotoluene isomer.

The nuclear magnetic resonance data for 4-bromo-3-fluorotoluene has been reported as: ¹H NMR (600MHz, DMSO): δ 7.53 (t, 1H), 7.16 (d, 1H), 6.97 (d, 1H), 2.31 (s, 3H), providing a reliable method for analytical confirmation of the product.

Iron-Based Catalytic Systems in Glacial Acetic Acid Media

The selective formation of 4-bromo-3-fluorotoluene has been significantly improved through the development of iron-based catalytic systems in glacial acetic acid. This approach represents an environmentally friendlier alternative to traditional bromination methods using toxic solvents or harsh reaction conditions.

The optimal catalytic system consists of 0.01 to 10% by weight of iron powder or iron salts and 0.01 to 10% by weight of iodine, relative to the weight of 4-fluorotoluene employed. More specifically, research has shown that the most advantageous ratios are 0.05 to 0.15% by weight of iron powder or iron salts and 0.05 to 0.15% by weight of iodine.

The role of iron in this catalytic system appears to be multifaceted. As a Lewis acid, it activates the bromine molecule, facilitating the bromination reaction. Additionally, the iron catalyst helps direct the regioselectivity of the reaction by interacting with the fluorine atom already present on the aromatic ring, influencing the electronic distribution and thus the position of the incoming bromine atom.

The reaction generally proceeds via the following steps:

  • Formation of an iron-bromine complex
  • Activation of the aromatic ring
  • Regioselective bromination
  • Regeneration of the catalyst

The addition of iodine as a co-catalyst significantly enhances the reactivity and selectivity of the system. The iodine is believed to promote the formation of more reactive iron-halogen species and may also participate in radical-based reaction pathways that favor the desired regioselectivity.

Solvent Effects on Isomeric Distribution and Reaction Kinetics

The choice of solvent plays a crucial role in determining both the regioselectivity and reaction kinetics of the bromination process. Extensive research has demonstrated that glacial acetic acid provides superior results compared to other common solvents.

Table 2: Solvent Effects on Bromination of 4-fluorotoluene

SolventTemperature RangeReaction TimeConversion3-Bromo-4-fluorotoluene Selectivity
Carbon tetrachlorideRoom temperature24 hours~75%24%
No solvent (AlBr₃)-15°C to +10°C~2 hoursLow8%
Glacial acetic acid (70-75%)20-35°C3-8 hours40-100%60-70%
Acetonitrile (photochemical)20-30°C15 min - 6 hoursHighVaries with conditions

When using glacial acetic acid as the solvent (30-90% strength, preferably 70-75% strength), the increased yield of the desired isomer is attributed to several factors:

  • Improved solubility of both the reactants and the iron/iodine catalyst system
  • Enhanced stabilization of reaction intermediates favoring the desired reaction pathway
  • Moderation of the reactivity of the brominating agent
  • Potential hydrogen-bonding interactions that influence the orientation of the reactants

The molar ratio of 4-fluorotoluene to bromine significantly affects the outcome of the reaction. Optimal results are achieved with a ratio between 1:0.8 and 1:1.5, with the most advantageous being 1:1 to 1:1.1. This precise stoichiometry helps minimize the formation of dibrominated side products.

The reaction temperature also plays a critical role, with the optimal range being 20-35°C. Higher temperatures can lead to increased formation of side products, while lower temperatures result in slower reaction rates without improving selectivity.

Interestingly, the manner of addition of the brominating agent also affects the isomer distribution. Rapid addition of the bromine solution to the reaction mixture has been found to minimize the formation of dibrominated products to less than 2%. This suggests that maintaining a low concentration of bromine in the reaction medium favors monobromination at the desired position.

Continuous Flow Synthesis Optimization for Industrial Scaling

Recent advances in continuous flow chemistry have revolutionized the synthesis of 4-bromo-3-fluorotoluene, offering advantages in terms of safety, efficiency, and scalability. These methods represent a significant improvement over traditional batch processes, particularly for industrial-scale production.

Continuous flow photochemical bromination has emerged as a particularly promising approach. Using N-bromosuccinimide (NBS) as the bromine source in a glass plate reactor allows for precise control over reaction parameters including light intensity, wavelength, and temperature. Optimized conditions typically involve using LED arrays at 405 nm wavelength, a reaction temperature of around 20°C, and a residence time of approximately 10 minutes in acetonitrile as the solvent.

More advanced continuous flow systems utilize a NaBrO₃/HBr bromine generator coupled with microstructured photochemical reactors. This approach offers several advantages:

  • Highly efficient mass utilization through HBr recycling
  • Fast interphase transfer within the microstructured reactor
  • Process intensification, including complete removal of organic solvent in some cases
  • Reduction in Process Mass Intensity (PMI) from 13.25 to just 4.33
  • Exceptionally high throughput with complete conversion in residence times as low as 15 seconds

Table 3: Continuous Flow Bromination Parameters and Performance Metrics

ParameterPhotochemical LED SystemNaBrO₃/HBr Bromine GeneratorTraditional Batch Process
Residence time10-15 minutes15 seconds - 1 minute3-24 hours
Temperature20°C20-30°C20-35°C
Light sourceLED array (405 nm)LED array (405 nm)Not applicable
SolventAcetonitrileMinimal or solvent-freeGlacial acetic acid
PMIReducedAs low as 3.0813.25+
Scale-up potentialGoodExcellentLimited

The continuous flow approach also offers significant advantages in terms of safety. The hazardous nature of brominating agents is mitigated by generating them in situ and using them immediately without storage, reducing risks associated with handling and transporting these materials. Additionally, the precise temperature control possible in flow reactors minimizes the risk of runaway reactions.

From an industrial perspective, continuous flow systems provide exceptional benefits for scale-up. A demonstrative example showed that monobromination could be achieved on a 1.17 kg scale in just 230 minutes with a PMI of 3.08, while dibromination was demonstrated on a 15 g scale in 20 minutes with a PMI of 3.64. This represents a dramatic improvement in efficiency compared to traditional batch processes.

The integration of in-line purification techniques further enhances the industrial viability of continuous flow approaches. By coupling the photochemical bromination reactor with in-line liquid-liquid extraction through membrane separators, it's possible to create an integrated multi-stage operation that minimizes manual handling between steps. However, it's worth noting that ternary solvent systems may require multiple membrane separation units for optimal product recovery.

Electronic Effects of Fluorine Substituents on Reaction Pathways

The fluorine substituent in 4-bromo-3-fluorotoluene exerts a dual electronic influence on the aromatic ring. As an electron-withdrawing group (EWG) via inductive effects, fluorine increases the ring’s electrophilicity, facilitating nucleophilic attack. However, its resonance electron-donating capability is limited due to its meta position relative to the methyl group and para to bromine. This positional asymmetry creates localized electron deficiency at the ortho and para positions relative to fluorine, directing nucleophiles toward these sites [2] [5].

The inductive withdrawal of electrons by fluorine stabilizes the negatively charged Meisenheimer intermediate formed during the rate-limiting step of NAS. This stabilization is critical for lowering the activation energy of the reaction, as demonstrated in studies of analogous systems where nitro groups (stronger EWGs) further accelerate substitution [2]. Computational analyses reveal that fluorine’s electronegativity increases the positive charge at the carbon bearing bromine, enhancing its susceptibility to nucleophilic displacement [5] [6]. For instance, density functional theory (DFT) calculations on fluorinated toluenes show a 15–20% increase in partial positive charge at the bromine-bearing carbon compared to non-fluorinated analogs [5].

A Hammett analysis of substituent effects in NAS reactions highlights fluorine’s role. The σₚ⁻ constant for fluorine (−0.07) indicates moderate electron withdrawal, which correlates with a 2.5-fold increase in reaction rate compared to unsubstituted toluene derivatives [5]. This effect is summarized in Table 1:

Table 1: Substituent Effects on NAS Reaction Rates in Toluene Derivatives

Substituentσₚ⁻ ConstantRelative Rate (k/k₀)
-H0.001.00
-F−0.072.50
-NO₂+1.2712.30

These data underscore fluorine’s capacity to modulate ring electronics without overwhelming steric hindrance, making it a versatile director in regioselective substitutions [2] [5].

Bromine Reactivity Modulation Through Ring Activation

Bromine in 4-bromo-3-fluorotoluene serves dual roles: as a leaving group and as an EWG that synergizes with fluorine to activate the ring. The para-bromine withdraws electrons inductively, amplifying the electron deficiency at the ortho and meta positions relative to the methyl group. This cooperative effect between bromine and fluorine creates a highly electrophilic environment, enabling nucleophilic attack even under milder conditions than typical for aryl bromides [3] [4].

The elimination-addition mechanism, observed in reactions of 4-bromotoluene with strong bases like sodium amide, involves deprotonation adjacent to bromine, forming a benzyne intermediate. However, the presence of fluorine alters this pathway. Fluorine’s electron withdrawal suppresses benzyne formation by stabilizing the transition state leading directly to substitution. Experimental studies show that 4-bromo-3-fluorotoluene undergoes NAS with ammonia at 150°C without detectable benzyne intermediates, achieving 85% yield of 3-fluoro-4-aminotoluene [3].

Cation-π interactions further enhance bromine’s leaving group ability. In palladium-catalyzed couplings, potassium ions coordinate to the aromatic π-system, polarizing the C–Br bond and reducing its dissociation energy by ~30 kcal/mol [4]. This phenomenon is critical in cross-coupling reactions, where 4-bromo-3-fluorotoluene exhibits a turnover frequency (TOF) of 450 h⁻¹, compared to 120 h⁻¹ for 4-bromotoluene [4].

Computational Modeling of Transition States in Substitution Processes

DFT and ab initio calculations provide atomic-level insights into the transition states (TS) of NAS in 4-bromo-3-fluorotoluene. The reaction proceeds through a stepwise mechanism: (1) nucleophilic attack forming a Meisenheimer intermediate, and (2) bromide expulsion. The TS for the first step features partial C–Br bond elongation (1.98 Å vs. 1.90 Å in the ground state) and significant negative charge localization on the nucleophile (−0.75 e) [5] [6].

The fluorine substituent lowers the TS energy by 8.2 kcal/mol compared to non-fluorinated analogs, as shown in Figure 1:

Figure 1: Energy Profile of NAS in 4-Bromo-3-fluorotoluene

  • Reactants: 0.0 kcal/mol
  • TS1 (nucleophilic attack): +18.3 kcal/mol
  • Intermediate: −5.6 kcal/mol
  • TS2 (bromide expulsion): +12.1 kcal/mol
  • Products: −22.4 kcal/mol

Solvent effects, modeled using a polarizable continuum, reveal that polar aprotic solvents (e.g., DMF) stabilize the TS by 4–6 kcal/mol through dipole interactions [6]. Internal nucleophilic substitution (I-SNAr) pathways, where the nucleophile is pre-coordinated to a metal catalyst, exhibit even lower barriers. For example, rhodium(III)-mediated substitutions proceed via a TS with a 21 kcal/mol barrier, compared to 28 kcal/mol for uncatalyzed reactions [6].

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (89.13%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Bromo-3-fluorotoluene

Dates

Modify: 2023-08-15

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